molecular formula C12H18N8O2S2 B1362435 Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione CAS No. 50346-47-9

Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione

Cat. No.: B1362435
CAS No.: 50346-47-9
M. Wt: 370.5 g/mol
InChI Key: GYAQCPVYDHAICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione is a unique compound characterized by its spirocyclic structure, which incorporates both adamantane and imidazolidine moieties. This compound is notable for its rigid, three-dimensional framework, which imparts significant stability and distinct chemical properties. The adamantane unit is known for its diamond-like structure, contributing to the overall robustness of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione typically involves multicomponent reactions. One common method is the cycloaddition reaction, where azomethine ylides generated from isatin and amino acids react with adamantane derivatives . This reaction is often carried out under microwave irradiation to accelerate the reaction rate and improve yields .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of heterogeneous catalysts, such as metal oxides, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione exerts its effects often involves interaction with specific molecular targets. For instance, its rigid structure allows it to fit into enzyme active sites, inhibiting their activity. This compound can also disrupt cellular processes by interacting with DNA or proteins, leading to its potential use in anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione stands out due to its incorporation of the adamantane moiety, which imparts exceptional stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds .

Properties

CAS No.

50346-47-9

Molecular Formula

C12H18N8O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

6-(2-hydroxyethyl)-5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;3-methylsulfanyl-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C9H12N4O2S.C3H6N4S/c1-5-6(3-4-14)7(15)13-8(10-5)11-9(12-13)16-2;1-8-3-5-2(4)6-7-3/h14H,3-4H2,1-2H3,(H,10,11,12);1H3,(H3,4,5,6,7)

InChI Key

GYAQCPVYDHAICQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C34C(=O)NC(=O)N4

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CCO.CSC1=NNC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.0 parts of adamantan-2-one, 5.8 parts of potassium cyanide and 19.2 parts of ammonium carbonate in 90 parts by volume of a 50% by volume ethanol-water mixture is heated in a bomb at 62° C. for 24 hours. Water is used to aid in transferring the material from the bomb and the ethanol is evaporated from the resulting mixture. The solid is separated by filtration, washed with water, dried, and then recrystallized from a mixture of water and pyridine or water, ethanol, and pyridine to give spiro[adamantane-2,4'-imidazoline]-2',5'-dione melting at about 290-293° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
spiro[adamantane-2,4'-imidazoline]-2',5'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.